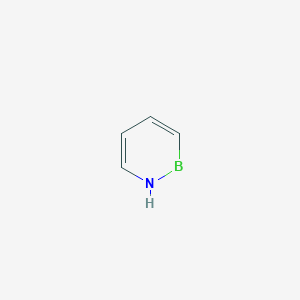

1,2-Dihydro-1,2-azaborine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dihydro-1,2-azaborine, also known as this compound, is a useful research compound. Its molecular formula is C4H5BN and its molecular weight is 77.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological and Pharmaceutical Applications

Arene-Mimicking Properties

1,2-Dihydro-1,2-azaborine serves as a structural and electronic analogue of benzene. Its ability to occupy benzene-binding pockets in proteins such as T4 lysozyme makes it a candidate for drug design. Computational studies indicate that while it can undergo classical electrophilic aromatic substitution like benzene, it also exhibits greater reactivity towards nucleophilic aromatic substitution under mild conditions. This reactivity suggests potential applications in drug scaffolding where modifications can be made to enhance therapeutic efficacy .

Metabolism Resistance

Research indicates that this compound is more susceptible to metabolic modification by enzymes such as cytochrome P450 compared to benzene. This susceptibility could limit its effectiveness as a bioisostere in drug development unless measures are taken to sterically hinder enzyme access to reactive sites . However, its stability in aqueous environments and sluggish reaction with oxygen when functionalized provides avenues for further exploration in medicinal chemistry.

Hydrogen Storage Applications

Hydrogen Storage Capacity

The boron-nitrogen framework of this compound has been studied for its potential as a hydrogen storage material. Research indicates that azaborines can facilitate reversible hydrogen uptake and release with minimal energy input. This property is particularly valuable for developing safe and efficient hydrogen storage systems necessary for transitioning to renewable energy sources .

Regeneration Schemes

Studies have proposed regeneration methods for spent this compound materials back to their fully charged states using molecular hydrogen and other equivalents. Such methods enhance the practicality of using azaborines in real-world applications for energy storage .

Case Study 1: Drug Development

A study investigated the incorporation of this compound into drug scaffolds aimed at targeting specific biological pathways. The findings highlighted the compound's ability to mimic traditional aromatic systems while providing unique reactivity profiles that could be exploited for selective drug action.

Case Study 2: Hydrogen Storage Research

In another study focused on hydrogen storage applications, researchers synthesized various derivatives of this compound and assessed their hydrogen release kinetics. The results demonstrated that specific substitutions on the azaborine framework significantly improved hydrogen storage capacity and release rates.

Summary Table of Applications

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

1,2-Dihydro-1,2-azaborine readily undergoes nucleophilic aromatic substitution (SNAr) reactions. Research indicates that this compound can react with various nucleophiles under mild conditions to form substituted products. The proposed mechanisms for these reactions include:

-

Mechanism 3 : Involves the formation of a "di-anion" intermediate that facilitates the substitution reaction.

-

Mechanism 4 : Suggests that the intermediate can eliminate a hydride to yield a "benzyne"-type azaborine.

The reactivity of this compound differs from benzene due to the presence of the nitrogen atom, which influences the reaction pathways and products formed during substitution reactions .

Electrophilic Aromatic Substitution

In addition to nucleophilic substitution, this compound can also undergo electrophilic aromatic substitution reactions. Computational studies have shown that the most reactive positions for electrophiles are typically C3 and C5 of the azaborine ring. The activation energies for these reactions are considerably lower than those for benzene derivatives, indicating a higher reactivity towards electrophiles .

Trimerization Reactions

Another interesting aspect of this compound chemistry is its ability to participate in trimerization reactions. This unique reaction pathway allows for the formation of larger boron-containing heterocycles that are not typically accessible through benzene chemistry. The trimerization process is facilitated by the inherent reactivity of the azaborine framework .

Computational Analysis

Recent computational studies have provided insights into the mechanisms underlying the reactivity of this compound. Quantum chemical calculations indicate that:

-

The formation of intermediates during nucleophilic substitution is energetically favorable.

-

The transition states for electrophilic attacks are lower in energy compared to those for benzene derivatives.

The calculated activation energies for various reaction pathways illustrate that while some pathways are highly favorable (e.g., nucleophilic attack at C3), others may involve significant barriers .

Experimental Observations

Experimental findings corroborate computational predictions regarding the reactivity of this compound. For instance:

-

When treated with strong bases like n-BuLi and TMSCl, distinct products were formed depending on the stoichiometry of nucleophiles used.

-

The formation of lithium hydride during these reactions indicates complex mechanistic pathways involving multiple intermediates .

Energies of Transition States and Products

The following tables summarize key energetic data regarding the transition states and products formed during reactions involving this compound.

Table 1: Energies (in kcal mol−1) for Nucleophilic Attack

| Nucleophile | Position | Activation Energy (kcal mol−1) | Product |

|---|---|---|---|

| Na-OtBu | C3 | 5.5 | Substituted product |

| Na-OtBu | C5 | 7.7 | Substituted product |

Table 2: Energies (in kcal mol−1) for Electrophilic Attack

| Electrophile | Position | Activation Energy (kcal mol−1) | Product |

|---|---|---|---|

| Compound I | C3 | -49.2 | Heptagonal ring |

| Compound I | C5 | -19.1 | Epoxide |

Propriétés

Numéro CAS |

6680-69-9 |

|---|---|

Formule moléculaire |

C4H5BN |

Poids moléculaire |

77.9 g/mol |

InChI |

InChI=1S/C4H5BN/c1-2-4-6-5-3-1/h1-4,6H |

Clé InChI |

RABZMSPTIUSCKP-UHFFFAOYSA-N |

SMILES |

[B]1C=CC=CN1 |

SMILES canonique |

[B]1C=CC=CN1 |

Synonymes |

1,2-azaborine 1,2-dihydro-1,2-azaborine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.